Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H17N3O2S. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-aminothiazole-5-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Tert-butyl 2-aminothiazole-5-carboxylate: A precursor in the synthesis of the target compound.
Dimethylamino thiazole derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Thiazole-5-carboxylate derivatives: These compounds are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3 |
InChI Key |
POLKYAGDNCXWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.